molecular formula C31H62O2 B15176416 Docosyl isononanoate CAS No. 84989-44-6

Docosyl isononanoate

Katalognummer: B15176416
CAS-Nummer: 84989-44-6
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: RVLCVSUGRUWKSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Docosyl isononanoate is an ester compound formed from docosyl alcohol and isononanoic acid. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and non-greasy texture, making it a popular ingredient in various skincare formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Docosyl isononanoate is synthesized through an esterification reaction between docosyl alcohol and isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient removal of water and unreacted starting materials, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Docosyl isononanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosyl alcohol and isononanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol. This reaction is catalyzed by acids or bases.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).

Major Products Formed

    Hydrolysis: Docosyl alcohol and isononanoic acid.

    Transesterification: New ester and alcohol depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Docosyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its biocompatibility and potential use in drug delivery systems.

    Medicine: Explored for its potential as a skin-conditioning agent in topical formulations.

    Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.

Wirkmechanismus

Docosyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and silky feel.

Vergleich Mit ähnlichen Verbindungen

Docosyl isononanoate can be compared with other similar esters such as docosyl docosanoate and isononyl isononanoate.

    Docosyl docosanoate: Similar in structure but derived from docosanoic acid instead of isononanoic acid. It has similar emollient properties but may differ in texture and stability.

    Isononyl isononanoate: A branched-chain ester with a lighter feel compared to this compound. It is often used in formulations where a less greasy texture is desired.

This compound stands out due to its balanced emollient properties, providing both stability and a non-greasy feel, making it a versatile ingredient in various formulations.

Eigenschaften

CAS-Nummer

84989-44-6

Molekularformel

C31H62O2

Molekulargewicht

466.8 g/mol

IUPAC-Name

docosyl 7-methyloctanoate

InChI

InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-31(32)28-25-23-24-27-30(2)3/h30H,4-29H2,1-3H3

InChI-Schlüssel

RVLCVSUGRUWKSQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.